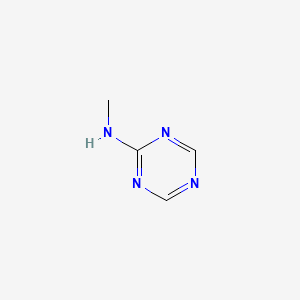
N-methyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This compound is a derivative of 1,3,5-triazine, where one of the hydrogen atoms is replaced by a methyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the base-mediated synthesis using readily available imidates, guanidines, and amides or aldehydes as starting materials. Cesium carbonate is often used as the base in this three-component reaction, which provides diverse 1,3,5-triazin-2-amines in good yields with tolerance of a broad range of functional groups .
Another method involves the reaction of primary alcohols and aldehydes with iodine in ammonia water under microwave irradiation to give intermediate nitriles. These nitriles then undergo [2 + 3] cycloadditions with dicyandiamide and sodium azide to afford the corresponding triazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solid-phase reactions are common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the triazine ring into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, ammonia, dicyandiamide, sodium azide, and cesium carbonate. Reaction conditions often involve microwave irradiation, which enhances reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various substituted triazines, triazine N-oxides, and amine derivatives. These products have significant applications in organic synthesis and material science .
Applications De Recherche Scientifique
N-methyl-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound and its derivatives exhibit biological activities, including antibacterial, antifungal, and antiviral properties.
Industry: The compound is used in the production of herbicides, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with DNA synthesis. These actions are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparaison Avec Des Composés Similaires
N-methyl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:
1,3,5-Triazine: The parent compound, which lacks the methyl group.
1,3,5-Triazine-2,4,6-triamine (Melamine): A widely used derivative with three amino groups.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Another important derivative with three hydroxyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
4039-99-0 |
|---|---|
Formule moléculaire |
C4H6N4 |
Poids moléculaire |
110.12 g/mol |
Nom IUPAC |
N-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C4H6N4/c1-5-4-7-2-6-3-8-4/h2-3H,1H3,(H,5,6,7,8) |
Clé InChI |
VXMGBSXIKBWFBU-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


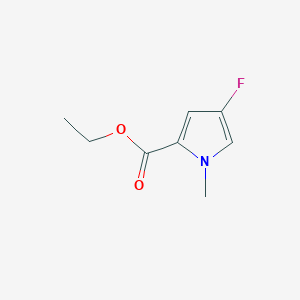
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
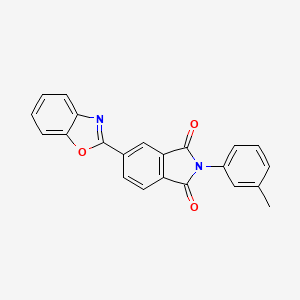
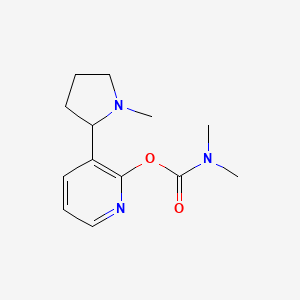
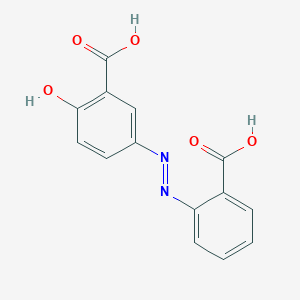
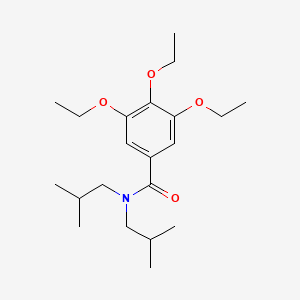

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)

![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)

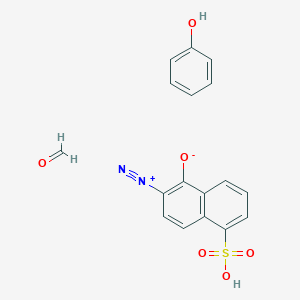
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
